2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the pyrimidine class. Its structure features a cyclopropyl group, a fluorine atom, a methyl group, and a piperazine ring, which are significant for its chemical properties and potential biological activities. This compound is particularly noted for its applications in medicinal chemistry due to its promising therapeutic effects, including antimicrobial and anticancer properties .
The synthesis of 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves several key steps:
These methods highlight the complexity of synthesizing this compound, requiring careful control of reaction conditions and purification processes.
The molecular structure of 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can be described by the following data:
Property | Data |
---|---|
Molecular Formula | C19H26FN5 |
Molecular Weight | 359.4 g/mol |
IUPAC Name | 4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI Key | FLTTYDUKWWYKEZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5)F |
This structural information is crucial for understanding the reactivity and interaction potential of the compound in biological systems .
The chemical reactivity of 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can be analyzed through various reactions:
These reactions are essential for developing derivatives with tailored properties for specific applications in drug development.
The mechanism of action for 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with biological targets:
Understanding these mechanisms helps in predicting the therapeutic efficacy and safety profile of the compound.
The physical and chemical properties of 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are crucial for understanding how the compound behaves under various conditions, impacting its storage, handling, and application in research .
The scientific applications of 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine are diverse:
These applications underscore the importance of this compound in advancing both scientific research and practical applications in healthcare and industry.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: